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For Researchers, Scientists, and Drug Development Professionals

Introduction
SURFONIC JL-80X is a nonionic surfactant composed of an alkoxylated linear alcohol.[1][2] It

is a water-soluble and biodegradable agent that offers effective detergency and wetting

properties.[2] In the context of cell biology and protein biochemistry, SURFONIC JL-80X serves

as a mild, non-denaturing detergent, making it an excellent choice for cell lysis when the

integrity of protein structure and function is paramount. Its properties are comparable to other

commonly used non-ionic detergents like Triton X-100 and NP-40, and it is often considered a

safer alternative to Triton X-100.[3][4]

The primary function of a non-ionic detergent in a lysis buffer is to disrupt the lipid bilayer of cell

membranes, thereby releasing the cellular contents.[5][6][7] Because SURFONIC JL-80X is

non-denaturing, it is particularly well-suited for applications such as immunoprecipitation (IP),

co-immunoprecipitation (Co-IP), and enzyme activity assays, where maintaining the native

conformation of proteins and their interaction partners is critical.[5] In contrast to harsh ionic

detergents like SDS, which denature proteins and disrupt protein-protein interactions,

SURFONIC JL-80X allows for the isolation of soluble cytoplasmic and membrane-bound

proteins in their active state.[5][8]

These application notes provide detailed protocols for the formulation of cell lysis buffers

containing SURFONIC JL-80X and their use in the extraction of proteins from various cell

types.
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Properties of SURFONIC JL-80X
A summary of the key physical and chemical properties of SURFONIC JL-80X is presented in

the table below.

Property Value Reference

Appearance Clear liquid [2]

Type
Nonionic Surfactant

(Alkoxylated Linear Alcohol)
[1][2]

Solubility Water-soluble [1][2]

Biodegradability Biodegradable [2]

Density (at 25°C) 1.0037 g/mL [2][9]

Viscosity (kinematic, at 25°C) 51 cSt [2][9]

Cloud Point (1% aqueous

solution)
57 - 62 °C [2][9]

pH (1% solution) 6.5 - 7.5 [2][9]

Surface Tension (0.1%

aqueous solution at 25°C)
29.2 dynes/cm [1][9]

Stock Solution Preparation
It is recommended to prepare a 10% (v/v) stock solution of SURFONIC JL-80X in high-purity

water. This stock can then be easily diluted to the desired final concentration in the lysis buffer.

Protocol for 10% SURFONIC JL-80X Stock Solution:

Carefully measure 1 mL of SURFONIC JL-80X.

Add the SURFONIC JL-80X to 9 mL of molecular biology grade water.

Mix thoroughly by gentle inversion until the solution is homogeneous.
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Store the 10% stock solution at room temperature.

Cell Lysis Buffer Formulations
The composition of the cell lysis buffer can be tailored to the specific cell type and the

downstream application. The following are starting point formulations that should be optimized

for your particular experimental needs.

Component
Stock
Concentration

Final
Concentration

Purpose

Tris-HCl, pH 7.4 1 M 50 mM
Buffering agent to

maintain a stable pH

NaCl 5 M 150 mM

Salt to maintain

osmolarity and disrupt

protein-protein

interactions

EDTA 0.5 M 1 mM

Chelating agent to

inhibit

metalloproteases

SURFONIC JL-80X 10% 0.1 - 1.0%

Non-ionic detergent

for cell membrane

lysis

Protease Inhibitor

Cocktail
100X 1X

To prevent protein

degradation by

proteases

Phosphatase Inhibitor

Cocktail
100X 1X

To preserve the

phosphorylation state

of proteins

Note: The optimal concentration of SURFONIC JL-80X may vary depending on the cell type

and the specific protein of interest. A good starting point for many applications is 0.5%.
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A. Cell Lysis of Adherent Mammalian Cells
Culture adherent cells to the desired confluency in a culture dish.

Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline

(PBS).

Aspirate the PBS completely.

Add an appropriate volume of ice-cold Lysis Buffer (e.g., 1 mL for a 10 cm dish).

Incubate the dish on ice for 5-10 minutes.

Scrape the cells from the dish using a cell scraper and transfer the lysate to a pre-chilled

microcentrifuge tube.

Vortex the lysate gently for 10-15 seconds.

Incubate the lysate on ice for an additional 10-20 minutes with occasional vortexing.

Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C.

Carefully transfer the supernatant (containing the soluble proteins) to a new, pre-chilled tube.

Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA

or Bradford assay).

The lysate is now ready for downstream applications or can be stored at -80°C.

B. Cell Lysis of Suspension Mammalian Cells
Pellet the suspension cells by centrifugation at 500 x g for 5 minutes at 4°C.

Discard the supernatant and wash the cell pellet once with ice-cold PBS.

Centrifuge again at 500 x g for 5 minutes at 4°C and discard the supernatant.

Resuspend the cell pellet in an appropriate volume of ice-cold Lysis Buffer.
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Follow steps 7-12 from the protocol for adherent cells.

C. Cell Lysis of Bacterial Cells
Harvest bacterial cells by centrifugation.

Resuspend the pellet in a suitable buffer (e.g., TE buffer).

Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes to

degrade the cell wall.

Add Lysis Buffer containing SURFONIC JL-80X.

For more efficient lysis, sonicate the sample on ice. Use short bursts to avoid overheating

and protein denaturation.

Clarify the lysate by centrifugation at high speed (e.g., >16,000 x g) for 20-30 minutes at 4°C.

Collect the supernatant for further analysis.

D. Cell Lysis of Yeast Cells
Harvest yeast cells by centrifugation.

Wash the cells with a suitable buffer.

Resuspend the yeast pellet in Lysis Buffer.

Disrupt the tough yeast cell wall using mechanical methods such as vortexing with glass

beads or using a French press.

Clarify the lysate by centrifugation at high speed.

Collect the supernatant containing the soluble proteins.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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